molecular formula C12H15NO3 B1360717 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid CAS No. 52241-00-6

4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid

Cat. No.: B1360717
CAS No.: 52241-00-6
M. Wt: 221.25 g/mol
InChI Key: XRHMQQAOIJFEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The compound 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is systematically named according to IUPAC rules as 4-[4-(dimethylamino)phenyl]-4-oxobutanoic acid . This nomenclature reflects its structural components:

  • A butanoic acid backbone (four-carbon chain with a terminal carboxylic acid group).
  • A 4-oxo substituent at the fourth carbon, indicating a ketone group.
  • A 4-(dimethylamino)phenyl group attached to the same carbon as the ketone, specifying a para-substituted aromatic ring with a dimethylamino functional group.

Synonyms for this compound include:

  • This compound
  • 4-(4-(Dimethylamino)phenyl)-4-oxobutanoic acid
  • MFCD09801728 (a registry identifier).

These synonyms are utilized in chemical databases and commercial catalogs to ensure consistent identification across research and industrial contexts.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₅NO₃ , derived from the following elemental composition:

  • 12 carbon atoms : Four from the butanoic acid chain, six from the benzene ring, and two from the dimethylamino group.
  • 15 hydrogen atoms : Distributed across the aliphatic chain, aromatic ring, and methyl groups.
  • 1 nitrogen atom : Central to the dimethylamino substituent.
  • 3 oxygen atoms : One from the ketone and two from the carboxylic acid group.

The molecular weight is 221.25 g/mol , calculated as:
$$
(12 \times 12.01) + (15 \times 1.01) + (14.01) + (3 \times 16.00) = 221.25 \, \text{g/mol}
$$
This value is consistent across experimental measurements and computational predictions.

Table 1: Elemental Composition and Atomic Contributions

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 12 12.01 144.12
Hydrogen 15 1.01 15.15
Nitrogen 1 14.01 14.01
Oxygen 3 16.00 48.00
Total 221.25

Structural Isomerism and Tautomeric Forms

Structural Isomerism

The compound exhibits positional isomerism due to the potential variability in the placement of functional groups:

  • Dimethylamino group position : The dimethylamino group is para-substituted on the phenyl ring. Isomers could arise if this group occupies meta or ortho positions relative to the ketone-bearing carbon.
  • Ketone position : The 4-oxo group is fixed on the butanoic acid chain, but alternative isomers might form if the ketone is relocated to another carbon (e.g., 3-oxo).

Tautomeric Forms

The β-keto acid structure enables keto-enol tautomerism , where the ketone group (4-oxo) interconverts with an enol form (Figure 1).

Keto Form Dominance

The keto form is thermodynamically favored due to:

  • Resonance stabilization : The carbonyl group conjugates with the carboxylic acid, delocalizing electrons across the β-keto acid system.
  • Aromatic ring effects : The electron-donating dimethylamino group enhances the stability of the keto form by reducing enolization propensity.
Enol Form Characteristics

The enol form, though less stable, may transiently form under specific conditions (e.g., acidic or basic catalysis). It features:

  • A double bond (C=C) between the third and fourth carbons.
  • A hydroxyl group (-OH) on the third carbon.

Table 2: Comparison of Keto and Enol Forms

Property Keto Form Enol Form
Functional Groups Ketone (C=O), Carboxylic acid Enol (C=C-OH), Carboxylic acid
Stability Higher (resonance stabilization) Lower
Detection Dominant in NMR spectra Minor component under equilibrium

The tautomeric equilibrium is influenced by solvent polarity, temperature, and pH, though experimental data specific to this compound remain limited.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHMQQAOIJFEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645480
Record name 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52241-00-6
Record name 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid

General Synthetic Strategy

The compound is typically synthesized via multi-step organic synthesis involving:

  • Formation of the keto acid backbone (4-oxobutyric acid or its derivatives)
  • Introduction of the 4-(N,N-dimethylamino)phenyl group through electrophilic aromatic substitution or acylation reactions
  • Hydrolysis or esterification steps to obtain the free acid form

Specific Synthetic Routes

Friedel-Crafts Acylation Route
  • Starting Materials:

    • Ethyl 4-oxobutanoate (ester of 4-oxobutyric acid)
    • 4-(N,N-Dimethylamino)benzoyl chloride or related acyl chloride derivatives
  • Reaction Conditions:

    • Lewis acid catalyst such as aluminum chloride (AlCl3)
    • Reflux in anhydrous solvents (e.g., dichloromethane or chloroform)
    • Controlled temperature to prevent side reactions
  • Process:
    The Friedel-Crafts acylation introduces the 4-(N,N-dimethylamino)phenyl moiety onto the ketoester, followed by hydrolysis of the ester group to yield the free acid.

Step Reagents/Conditions Outcome
Esterification 4-oxobutyric acid + ethanol + acid catalyst, reflux Ethyl 4-oxobutanoate
Friedel-Crafts Acylation 4-(N,N-Dimethylamino)benzoyl chloride + AlCl3, reflux Ketoester with aromatic substitution
Hydrolysis Aqueous acid/base, reflux This compound
Chemoenzymatic Hydrolysis
  • In some advanced syntheses, enzymatic hydrolysis is employed to convert esters to acids under mild conditions, improving selectivity and yield.
  • For example, after the chemical synthesis of the ester intermediate, enzymatic treatment with specific hydrolases in buffered aqueous media at controlled pH and temperature leads to the target acid.

Industrial and Continuous Flow Methods

  • Industrial synthesis favors continuous flow reactors for better control over reaction parameters, higher throughput, and improved safety.
  • Continuous flow methods allow precise temperature and reagent dosing control, minimizing side reactions and enhancing purity.
  • Environmentally benign solvents and catalysts are preferred to reduce ecological impact.

Research Findings and Optimization

Yield and Purity

  • Reported yields for the Friedel-Crafts acylation step range from 60% to 85%, depending on catalyst loading and reaction time.
  • Hydrolysis steps typically achieve >90% conversion to the acid form when optimized with appropriate pH and temperature.

Reaction Monitoring and Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
  • Purity is assessed by high-performance liquid chromatography (HPLC) and melting point determination.

Challenges and Notes

  • The presence of the N,N-dimethylamino group can cause sensitivity to strong acids or bases, requiring careful control of reaction conditions to avoid decomposition.
  • Side reactions such as over-acylation or polymerization are minimized by maintaining stoichiometric reagent ratios and temperature control.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations
Friedel-Crafts Acylation Ethyl 4-oxobutanoate + 4-(N,N-dimethylamino)benzoyl chloride AlCl3, reflux, anhydrous solvent High yield, well-established Requires strict moisture control
Chemoenzymatic Hydrolysis Ester intermediate Hydrolase enzymes, buffered aqueous media Mild conditions, selective Enzyme cost and availability
Continuous Flow Industrial Synthesis Same as above, scaled-up Automated flow reactors, green solvents High purity, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Scientific Research Applications

4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4-oxobutyric acid core but differ in substituents on the phenyl ring or the butyric acid chain. These structural variations lead to distinct physicochemical properties, reactivity, and applications.

4-(2,4,6-Trimethylphenyl)-4-oxobutyric Acid (CAS 15880-01-0)
  • Structure : Phenyl ring substituted with three methyl groups (2,4,6-positions).
4-[(4-Methylsulfonamido)phenyl]-4-oxobutyric Acid (CAS 100632-57-3)
  • Structure : Phenyl ring substituted with a methylsulfonamido group (-NHSO₂CH₃).
  • Key Differences: The sulfonamide group is electron-withdrawing, increasing acidity of the oxo group (pKa ~3–4) compared to the dimethylamino analog (pKa ~5–6) . Enhanced solubility in aqueous media due to polar sulfonamide functionality.
  • Applications : Intermediate in the synthesis of ibutilide, an antiarrhythmic drug .
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic Acid (CAS 862578-42-5)
  • Structure : Phenyl ring with dimethoxy (-OCH₃) groups; butyric acid chain modified with two methyl groups at the 2-position.
  • Key Differences: Methoxy groups provide moderate electron donation, weaker than dimethylamino.
  • Safety : Classified as an eye irritant (GHS07) and hazardous to aquatic life (H411) .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
  • Structure: Conjugated enone system (C=C double bond) and an anilino (-NH-C₆H₄-CH₃) group.
  • Key Differences: The α,β-unsaturated ketone enables Michael addition reactions, absent in the saturated dimethylamino analog. Extended conjugation results in UV absorption maxima shifted to ~280 nm, useful in spectroscopic analysis .

Physicochemical and Functional Comparison

Table 1: Structural and Physical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Properties
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid -N(CH₃)₂ 221.25 437.1 Strong electron donation, H-bond donor
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid -CH₃ (x3) 248.29 ~420 (estimated) Steric hindrance, hydrophobic
4-[(4-Methylsulfonamido)phenyl]-4-oxobutyric acid -NHSO₂CH₃ 271.29 N/A High polarity, acidic proton
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid -OCH₃ (x2), -CH(CH₃)₂ 280.30 N/A Moderate H-bonding, rigid backbone

Key Research Findings

  • Electronic Effects: The dimethylamino group in the target compound enhances nucleophilicity at the ketone oxygen, enabling selective reactions in macrocyclization (e.g., EDC/HOBt-mediated lactam formation) .
  • Biological Relevance: Sulfonamide and anilino analogs exhibit higher bioactivity in cardiovascular applications, while dimethylamino derivatives are explored for metal coordination in medicinal chemistry .
  • Synthetic Accessibility: Trimethylphenyl and dimethoxyphenyl analogs are commercially available, whereas dimethylamino-substituted variants require specialized protocols (e.g., reductive amination with NaBH(OAc)₃) .

Biological Activity

4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid, a compound with significant biological potential, has garnered attention for its diverse applications in medicinal chemistry and biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO3C_{14}H_{19}NO_3. The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a butyric acid moiety. This unique structure contributes to its biochemical activities and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the compound's capacity to undergo redox reactions may play a significant role in its biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies have explored the anticancer potential of this compound, revealing its capability to inhibit the proliferation of cancer cells. For instance, it has shown promising results in cell viability assays against neuroblastoma cell lines (N2a), where it was tested at concentrations of 10 µM and 50 µM .

Enzyme Inhibition

The compound has been evaluated as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Inhibition assays demonstrated that certain derivatives of the compound possess significant inhibitory activity against AChE, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Studies

  • Neuroblastoma Cell Line Study : In vitro studies using N2a neuroblastoma cells demonstrated that this compound did not exhibit cytotoxicity at concentrations up to 50 µM after 48 hours. This suggests a favorable safety profile while maintaining efficacy against cancer cells .
  • Enzyme Inhibition Assays : Compounds structurally related to this compound were tested for their AChE inhibitory effects. One notable derivative showed an IC50 value comparable to established AChE inhibitors like donepezil, indicating strong potential for therapeutic use .

Data Table: Biological Activity Summary

Activity TypeObservationReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in N2a cells
AChE InhibitionSignificant inhibition observed

Q & A

Q. Table: Key Biological Activities

Activity Model System Mechanism Reference
HDAC InhibitionHeLa cellsCompetitive binding to Zn2+^{2+} site
AMPA Receptor ModulationRat hippocampal slicesAllosteric potentiation
Metabolic StabilityHuman liver microsomesCYP3A4-mediated oxidation

Advanced: How to resolve contradictions in reported biological activity data?

  • Cell Line Variability : HDAC inhibition efficacy varies between HeLa (IC50_{50} ~2 µM) and MCF-7 cells (IC50_{50} ~10 µM). Normalize data to cell viability assays .
  • Assay Conditions : Differences in buffer pH (7.0 vs. 7.4) alter ionization and membrane permeability. Standardize to physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.